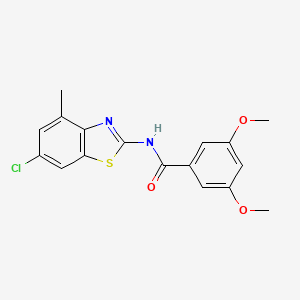amino}ethoxy)benzoic acid CAS No. 1280213-15-1](/img/new.no-structure.jpg)
3-(2-{[(tert-Butoxy)carbonyl](methyl)amino}ethoxy)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-{(tert-Butoxy)carbonylamino}ethoxy)benzoic acid is an organic compound with the molecular formula C14H19NO5 It is a derivative of benzoic acid, featuring a tert-butoxycarbonyl (Boc) protected amino group and an ethoxy linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{(tert-Butoxy)carbonylamino}ethoxy)benzoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Ether Formation: The Boc-protected amine is then reacted with 2-bromoethanol under basic conditions to form the ethoxy linker.
Coupling with Benzoic Acid: The resulting intermediate is coupled with benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as the use of automated systems for reagent addition and product isolation.
化学反应分析
Types of Reactions
3-(2-{(tert-Butoxy)carbonylamino}ethoxy)benzoic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution: The ethoxy linker can participate in nucleophilic substitution reactions.
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases for nucleophilic substitution.
Coupling Reactions: DCC and DMAP are frequently used for amide or ester formation.
Major Products
Hydrolysis: Yields the free amine derivative.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Coupling Reactions: Yields amides or esters depending on the reactants.
科学研究应用
3-(2-{(tert-Butoxy)carbonylamino}ethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(2-{(tert-Butoxy)carbonylamino}ethoxy)benzoic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the carboxylic acid group can form hydrogen bonds or ionic interactions with proteins, while the Boc-protected amine can be deprotected to reveal a reactive amine group that can participate in further chemical reactions.
相似化合物的比较
Similar Compounds
3-(2-{(tert-Butoxy)carbonylamino}ethoxy)benzoic acid methyl ester: A methyl ester derivative with similar structural features.
3-(2-{(tert-Butoxy)carbonylamino}ethoxy)benzoic acid ethyl ester: An ethyl ester derivative with similar structural features.
属性
CAS 编号 |
1280213-15-1 |
|---|---|
分子式 |
C15H21NO5 |
分子量 |
295.335 |
IUPAC 名称 |
3-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]benzoic acid |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16(4)8-9-20-12-7-5-6-11(10-12)13(17)18/h5-7,10H,8-9H2,1-4H3,(H,17,18) |
InChI 键 |
GYDOEOJULNJMSL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N(C)CCOC1=CC=CC(=C1)C(=O)O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


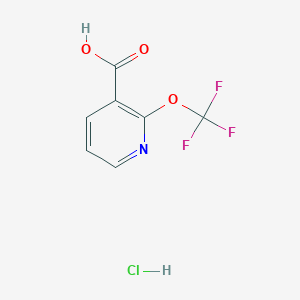
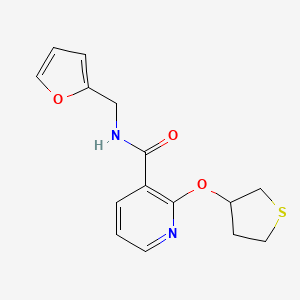
![2-hydroxy-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2518985.png)
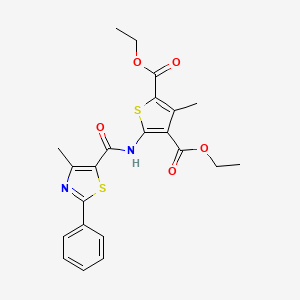
![N-(4-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2518989.png)

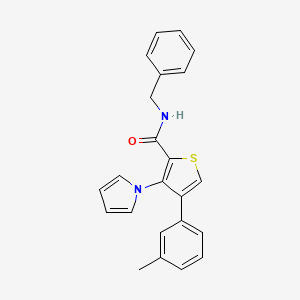
![2-{[(Tert-butoxy)carbonyl]amino}-3-(pyridazin-4-yl)propanoic acid](/img/structure/B2518993.png)

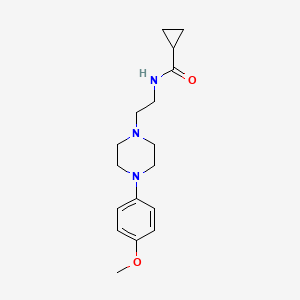
![[(2S,4S)-4-fluoro-1-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B2518997.png)
![methyl 4-[[2-[(E)-2-cyano-3-[4-(difluoromethylsulfanyl)anilino]-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2518999.png)

